1-Azabicyclo[3.2.1]octan-2-one
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Overview
Description
1-Azabicyclo[3.2.1]octan-2-one, commonly known as norbornenone, is a bicyclic compound with a ketone functional group. This compound has been of interest to the scientific community due to its unique structure and potential applications in various fields.2.1]octan-2-one.
Mechanism Of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-2-one is not well understood. However, it has been shown to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles. It has also been reported to undergo cycloaddition reactions with various dienes and alkynes.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Azabicyclo[3.2.1]octan-2-one. However, it has been reported to exhibit antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Azabicyclo[3.2.1]octan-2-one is its unique structure, which allows for various synthetic applications. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in common organic solvents, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for the study of 1-Azabicyclo[3.2.1]octan-2-one. One area of interest is its potential application as a catalyst in various reactions. It has also been suggested that this compound may have potential applications in the field of materials science, such as in the synthesis of novel polymers and materials. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 1-Azabicyclo[3.2.1]octan-2-one is a unique bicyclic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The most common synthesis method of 1-Azabicyclo[3.2.1]octan-2-one is through the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction proceeds through a concerted mechanism and produces a mixture of endo and exo isomers. The endo isomer is the desired product and can be separated from the mixture through various purification techniques.
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-2-one has been extensively studied for its potential applications in various fields. In the field of organic synthesis, this compound has been used as a building block for the synthesis of various natural products and pharmaceuticals. It has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-1-6-3-4-8(7)5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPSWNLHSVZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617133 |
Source
|
Record name | 1-Azabicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.1]octan-2-one | |
CAS RN |
150627-27-3 |
Source
|
Record name | 1-Azabicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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